3-Chlorophenanthrene
Overview
Description
3-Chlorophenanthrene: is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It has the chemical formula C14H9Cl and a molecular weight of 212.67 g/mol . Phenanthrene itself consists of three fused benzene rings and is known for its use in the production of dyes, plastics, pesticides, explosives, and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions:
Haworth Phenanthrene Synthesis: This multi-step process involves the transformation of naphthalene into phenanthrene through Friedel-Crafts acylation, followed by Clemmensen or Wolff-Kishner reductions.
Industrial Production Methods:
- Industrial production of 3-Chlorophenanthrene typically involves the chlorination of phenanthrene using chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chlorophenanthrene can undergo oxidation reactions to form chlorinated quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Raney nickel is often used for reduction reactions.
Substitution: Chlorinating agents like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are used for chlorination reactions.
Major Products:
- Oxidation of this compound can yield chlorinated quinones.
- Reduction can produce dihydro derivatives.
- Substitution reactions can lead to various chlorinated phenanthrene derivatives .
Scientific Research Applications
Chemistry:
- 3-Chlorophenanthrene is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its potential biological activities and interactions with biological macromolecules .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of 3-Chlorophenanthrene involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the activity of certain enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Phenanthrene: The parent compound without the chlorine substitution.
9-Chlorophenanthrene: Another chlorinated derivative with the chlorine atom at the ninth position.
2-Bromophenanthrene: A brominated derivative of phenanthrene.
Uniqueness:
- 3-Chlorophenanthrene is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s interaction with other molecules and its overall stability .
Properties
IUPAC Name |
3-chlorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJTESUEYBUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221717 | |
Record name | Phenanthrene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-51-5 | |
Record name | Phenanthrene, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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